3-O-Methylhexopyranose
Description
Historical Context and Discovery of 3-O-Methyl-D-glucopyranose in Biological Studies
The initial isolation and identification of 3-O-Methyl-D-glucopyranose dates back to 1902 by Fischer and Armstrong. chemsynlab.com However, its application in biological and metabolic studies became more prominent in the mid-20th century as researchers sought specific tools to investigate the intricate mechanisms of glucose transport and metabolism. Early studies focused on its behavior in various biological systems, establishing its role as a compound that is transported into cells via the same pathways as glucose but is not subsequently broken down for energy. ontosight.ai This discovery was pivotal, as it provided a means to uncouple the process of glucose transport from its metabolism, a significant challenge in the field at the time.
Significance of 3-O-Methyl-D-glucopyranose as a Non-Metabolizable Glucose Analog
The primary significance of 3-O-Methyl-D-glucopyranose in academic research lies in its function as a non-metabolizable glucose analog. chemsynlab.comontosight.ai The methyl group at the 3-position prevents phosphorylation by hexokinase, the first and rate-limiting enzyme in glycolysis. ontosight.ai This blockage means that once 3-O-Methyl-D-glucopyranose enters a cell, it does not proceed through the metabolic pathways that glucose would.
This unique property allows researchers to:
Isolate and study glucose transport mechanisms: By using radiolabeled or fluorescently tagged 3-O-Methyl-D-glucopyranose, scientists can track its movement across cell membranes without the confounding variable of its metabolic conversion.
Investigate glucose transporter (GLUT) proteins: The compound competes with glucose for binding to GLUT proteins, enabling detailed kinetic studies of transporter affinity and capacity.
Assess transport across biological barriers: It has been instrumental in studying glucose transport across complex barriers like the blood-brain barrier and the intestinal epithelium. nih.govnih.gov
Overview of Academic Research Trajectories and Key Scientific Domains
The application of 3-O-Methyl-D-glucopyranose has expanded significantly since its initial use in fundamental biochemistry. Key research domains that heavily rely on this compound include:
Neuroscience: To investigate glucose transport into the brain and understand the metabolic dynamics of neural tissues. chemsynlab.comnih.goviitkgp.ac.in Studies using positron emission tomography (PET) with carbon-11 (B1219553) labeled 3-O-Methyl-D-glucopyranose have been crucial in this area. iitkgp.ac.insnmjournals.org
Diabetes and Metabolism Research: To explore insulin (B600854) response, glucose uptake in various tissues, and the pathophysiology of diabetes. chemimpex.comdiabetesjournals.org It has been used to assess intestinal glucose transport in animal models of diabetes. mpbio.comsigmaaldrich.comscientificlabs.iesigmaaldrich.com
Gastroenterology: To study intestinal absorption of glucose and the effects of various conditions and treatments on gut function. nih.govnih.govbmj.com
Oncology: Research has explored its use as a tracer for glucose metabolism in cancer cells, which often exhibit altered glucose uptake. chemsynlab.com
Pharmacology: It is used to evaluate the effects of new drugs on glucose transport and metabolism. ontosight.ai
The versatility of 3-O-Methyl-D-glucopyranose continues to make it an indispensable tool in academic research, contributing to a deeper understanding of fundamental biological processes and various disease states.
Data Tables
Table 1: Properties of 3-O-Methyl-D-glucopyranose
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | chemimpex.com |
| Molecular Weight | 194.18 g/mol | chemimpex.com |
| Appearance | White to off-white crystalline powder | chemimpex.com |
| Melting Point | 160-169 °C | chemimpex.com |
| Synonyms | 3-O-Methylglucopyranose, 3-O-Methylglucose | chemimpex.commpbio.com |
Table 2: Key Research Applications of 3-O-Methyl-D-glucopyranose
| Research Area | Specific Application | Source |
| Neuroscience | Studying blood-brain barrier transport of glucose. | nih.gov |
| Metabolism | Assessing intestinal glucose transport in diabetes models. | mpbio.comsigmaaldrich.comsigmaaldrich.com |
| Gastroenterology | Marker for intestinal absorption following mucosal injury. | nih.gov |
| Oncology | Tracer for glucose metabolism in cancer cells. | chemsynlab.com |
| Pharmacology | Evaluating effects of drugs on glucose transport. | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBBSJMAPKXHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859286 | |
| Record name | 3-O-Methylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3370-81-8 | |
| Record name | Glucopyranose, D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glucopyranose, D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 3 O Methyl D Glucopyranose and Its Derivatives
Synthesis of Specific Methylated Glucopyranose Derivatives
The strategies used to synthesize 3-O-Methyl-D-glucopyranose can be adapted to produce a variety of other partially methylated glucose derivatives, which are important as standards for structural analysis of polysaccharides and in synthetic chemistry.
The synthesis of multi-O-methylated glucoses requires more complex protecting group strategies to leave specific combinations of hydroxyl groups available for methylation.
3-O-Methyl-D-glucopyranose is a valuable building block for synthesizing more complex structures like glycosides and glycoconjugates. chemimpex.com In these molecules, the 3-O-methyl-D-glucopyranose unit is linked via its anomeric carbon (C-1) to another molecule (an aglycone), which can be another sugar, a lipid, or a protein.
The synthesis of such glycosides typically involves:
Protection: The hydroxyl groups of 3-O-Methyl-D-glucopyranose at positions C-2, C-4, and C-6 are protected (e.g., by acetylation) to prevent them from reacting.
Activation: The anomeric hydroxyl group at C-1 is converted into a good leaving group. This creates a "glycosyl donor." Common methods include converting the anomeric hydroxyl into a halide (e.g., glycosyl bromide or chloride) or a trichloroacetimidate.
Glycosylation: The activated glycosyl donor is reacted with the aglycone (the "glycosyl acceptor"), usually in the presence of a promoter or catalyst. This forms the glycosidic bond.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final glycoconjugate.
The presence of the methyl group at C-3 can influence the reactivity and stereochemical outcome of the glycosylation reaction, making the strategic selection of protecting groups and reaction conditions essential for success. nih.gov
Enzymatic Approaches in the Derivatization of 3-O-Methyl-D-glucopyranose
While chemical synthesis offers great versatility, enzymatic methods are gaining attention for their high selectivity and mild reaction conditions. However, the application of enzymes to 3-O-Methyl-D-glucopyranose is constrained by its inherent stability. The compound is known to be a non-metabolizable glucose analogue that is not phosphorylated by hexokinase, a key enzyme in glucose metabolism. nih.govnih.gov This resistance to enzymatic modification makes many standard biocatalytic routes challenging.
Despite this, advances in enzyme engineering have opened new possibilities. Specifically, engineered enzymes known as glycosynthases have been developed that can catalyze the formation of glycosidic bonds without hydrolyzing them. Research has shown that certain glycosynthase variants are capable of using C3-modified sugar donors, including methylated ones. nih.gov For example, an engineered glycosynthase could be used to transfer a 3-O-methyl-glucosyl moiety from an activated donor (such as 3-O-methyl-α-D-glucopyranosyl fluoride) to a specific acceptor molecule. This allows for the enzymatic synthesis of glycosides containing the 3-O-methyl-D-glucopyranose unit under gentle, aqueous conditions.
This approach combines the precision of enzymatic catalysis with the unique chemical properties of the methylated sugar, providing a powerful tool for creating novel glycoconjugates for biological and pharmaceutical research. nih.gov
Advanced Analytical Techniques for 3 O Methyl D Glucopyranose Characterization and Quantification in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 3-O-Methyl-D-glucopyranose. These methods provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric and Hydroxyl Proton Exchange Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 3-O-Methyl-D-glucopyranose in solution. Both ¹H and ¹³C NMR are used to study its unique properties, such as the equilibrium between its anomeric forms (α and β) and the dynamics of proton exchange.
In solution, 3-O-Methyl-D-glucopyranose exists as a mixture of α- and β-anomers. NMR studies have determined that at room temperature, the equilibrium ratio of the α to β anomer is approximately 1:1.4. nih.gov The process of converting between these anomers, known as mutarotation, has been observed to reach 95% equilibrium after 6 hours. nih.gov
A key application of NMR in studying 3-O-Methyl-D-glucopyranose is the analysis of chemical exchange between its hydroxyl protons and water. Techniques like Chemical Exchange Saturation Transfer (CEST) and spin-lock measurements have been employed to quantify these exchange rates. At a pH of 6.14 and a temperature of 4 °C, the chemical exchange rates were found to be in the range of 360–670 s⁻¹. nih.gov This information is critical for applications such as CEST MRI, where 3-O-Methyl-D-glucopyranose has been proposed as a potential imaging agent for tumors. nih.gov
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Anomeric (H-1/C-1, α) | ~4.8 - 5.2 | ~92 - 100 |
| Anomeric (H-1/C-1, β) | ~4.4 - 4.7 | ~96 - 104 |
| Ring Protons/Carbons (H-2 to H-6 / C-2 to C-5) | ~3.2 - 4.0 | ~70 - 77 |
| C-6 | - | ~61 |
| O-Methyl (OCH₃) | ~3.4 | ~56 - 60 |
Note: Chemical shifts are dependent on the solvent and specific experimental conditions. chemicalbook.comchemicalbook.comcdnsciencepub.comcdnsciencepub.com
Mass Spectrometry for Molecular Identification and Isotope Tracing
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of 3-O-Methyl-D-glucopyranose. When coupled with fragmentation techniques (tandem MS or MS/MS), it can provide structural information for molecular identification. The fragmentation pattern of glucose and its derivatives typically involves glycosidic bond cleavages and cross-ring cleavages, which yield diagnostic fragment ions. acs.orgnih.gov The specific fragmentation of 3-O-Methyl-D-glucopyranose allows for its differentiation from other isomers.
MS is also central to isotope tracing studies, which are vital for tracking the metabolic fate of molecules. While 3-O-Methyl-D-glucopyranose itself is not metabolized, isotopically labeled versions are used to study transport kinetics. For instance, deuterium-labeled 3-O-Methyl-D-glucopyranose (e.g., 3-O-CD₃-glucose) can be used in conjunction with Deuterium Magnetic Resonance Spectroscopy (DMRS) to non-invasively monitor its uptake and washout in tissues. plos.orgplos.org Similarly, ¹³C-labeled 3-O-Methyl-D-glucopyranose can be used in MS-based studies to distinguish it from endogenous glucose and to quantify its transport with high precision. nih.gov
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating 3-O-Methyl-D-glucopyranose from other compounds in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity and concentration of 3-O-Methyl-D-glucopyranose. Since carbohydrates lack a strong chromophore for UV detection, pre-column derivatization is often employed. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar. magtech.com.cnmagtech.com.cn The resulting derivative can be readily detected by a UV detector at approximately 245 nm. magtech.com.cn
This method has been successfully applied to quantify 3-O-Methyl-D-glucopyranose in biological samples like rat plasma. magtech.com.cnmagtech.com.cn Validation of such HPLC methods typically demonstrates excellent linearity, with correlation coefficients often exceeding 0.99. magtech.com.cn
| Parameter | Value/Condition |
|---|---|
| Column | Reverse Phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Phosphate Buffer Gradient |
| Detection | UV at 245 nm |
| Quantitative Limit | ~0.0078 mg/mL |
| Recovery | 98% - 105% |
| Linearity (r²) | > 0.99 |
Data sourced from studies on rat plasma analysis. magtech.com.cnmagtech.com.cn
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Biological Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of 3-O-Methyl-D-glucopyranose, particularly within complex biological matrices like plasma. nih.gov Due to the low volatility of sugars, derivatization is a necessary step to convert them into thermally stable compounds suitable for GC analysis. A common approach is the formation of methoxime-trimethylsilyl (MeOx-TMS) ether derivatives. nih.gov
This technique allows for the simultaneous measurement of 3-O-Methyl-D-glucose and other related compounds, such as D-glucose and its stable isotope-labeled variants, in small sample volumes. nih.gov The high precision of GC-MS makes it an excellent method for in vivo studies of glucose transport kinetics. nih.govmdpi.com
| Parameter | Reported Value |
|---|---|
| Derivatization | Methoxime-trimethylsilyl (MeOx-TMS) ether |
| Sample Volume | 50 µL (human plasma) |
| Intra-assay Coefficient of Variation | 0.1% |
| Inter-assay Coefficient of Variation | 3.7% |
Data based on quantitative analysis in human plasma. nih.gov
Radiotracer Methodologies Using Labeled 3-O-Methyl-D-glucopyranose (e.g., ¹⁴C, ³H, ¹³C)
Radiotracer techniques involving isotopically labeled 3-O-Methyl-D-glucopyranose are a cornerstone of glucose transport research. By using molecules labeled with radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H), researchers can trace the movement of the compound across biological membranes with high sensitivity.
A significant application is in the direct measurement of glucose uptake in various cell types and tissues. For example, an assay using ¹⁴C-labeled 3-O-Methyl-D-glucose has been developed to measure its uptake into erythrocytes. nih.gov This specific assay is used as a diagnostic tool for Glucose Transporter Protein Syndrome (GTPS), a condition caused by a defect in the GLUT-1 transporter. nih.gov In vivo absorption studies also utilize radiolabeled 3-O-Methyl-D-glucose to estimate glucose absorption rates from the gut. nih.govuchicago.edu
While not radioactive, stable isotopes like ¹³C are also used in tracer studies, with detection typically performed by mass spectrometry or NMR. These stable isotope methods offer the advantage of avoiding radioactivity. The use of labeled 3-O-Methyl-D-glucopyranose, whether with radioactive or stable isotopes, provides an invaluable method for quantifying transport parameters independent of subsequent metabolic pathways.
Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI) for In Vivo Detection and Concentration Mapping
Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI) is an advanced imaging technique that enables the detection of low-concentration molecules through their exchangeable protons with the surrounding water molecules. researchgate.netmriquestions.com This method has shown significant promise for the in vivo detection and concentration mapping of 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable analog of D-glucose. researchgate.netnih.gov The principle of CEST MRI involves selectively saturating the magnetization of the hydroxyl protons of 3-OMG using a radiofrequency pulse. This saturation is then transferred to the abundant water protons through chemical exchange, leading to a detectable decrease in the water signal. mriquestions.com This indirect detection method significantly enhances the sensitivity for molecules like 3-OMG that are present in low concentrations in biological tissues.
The utility of 3-O-Methyl-D-glucopyranose as a CEST contrast agent stems from its preferential uptake in tumors, similar to glucose, due to the Warburg effect. innoget.com However, unlike glucose, 3-OMG is not metabolized, allowing it to accumulate in tumor cells and provide a more stable and prolonged imaging signal. nih.govinnoget.com This characteristic makes it a promising candidate for non-invasive tumor detection and metabolic imaging.
Research Findings on In Vivo Detection and Concentration Mapping
A growing body of research has demonstrated the feasibility and advantages of using 3-OMG for CEST MRI in various preclinical cancer models. These studies have consistently shown that 3-OMG provides a robust and sustained contrast enhancement in tumor tissues compared to the surrounding healthy tissues.
One key study explored the use of 3-OMG for the CEST detection of malignant brain tumors in a mouse model with glioma xenografts. researchgate.netnih.gov Following intravenous injection of 3-OMG, dynamic CEST MRI was performed at a magnetic field strength of 11.7 T. The results showed a significant CEST contrast enhancement in the tumor region, which was approximately twice that observed with D-glucose in the same tumor model. researchgate.netnih.govnih.gov The signal gradually stabilized and persisted for the duration of the scan, highlighting the advantage of using a non-metabolizable glucose analog. researchgate.netnih.gov
Another study focused on the functional molecular imaging of breast cancer tumors using 3-OMG CEST MRI at 7 T. tau.ac.il Following intraperitoneal injection of 3-OMG, a notable CEST effect was observed in the tumor within minutes, which slowly declined over a period of more than an hour. tau.ac.ilnih.gov This research demonstrated the high sensitivity of the 3-OMG-CEST method for detecting tumors. nih.gov
Further comparative studies have solidified the position of 3-OMG as a superior CEST agent to D-glucose for tumor imaging. Research on different breast cancer models showed that 3-OMG produced a higher and longer-lasting CEST contrast compared to glucoCEST. nih.govamegroups.org The contrast was also found to be correlated with the administered dose. nih.gov A direct comparison in a murine melanoma tumor model at both 3 T and 7 T revealed that while both molecules provided similar CEST contrast enhancement shortly after administration, the signal from 3-OMG remained stable over 30 minutes, whereas the signal from D-glucose increased over time, likely due to metabolic processes. researchgate.net
The table below summarizes the key findings from various research studies on the in vivo application of 3-O-Methyl-D-glucopyranose CEST MRI for tumor detection.
| Cancer Model | Magnetic Field Strength (T) | Key Findings | Reference |
| Glioma Xenografts (U87-MG) | 11.7 | CEST contrast enhancement in the tumor (2.5-5.0%) was approximately twice that of D-glucose. The signal was stable and persistent. | researchgate.netnih.govnih.gov |
| Orthotopic Mammary Tumors | 7 | An enhanced CEST effect of approximately 20% was visualized at the tumor within minutes of injection. The signal remained for over an hour. | tau.ac.il |
| Various Breast Cancer Models | 7 | 3-OMG-CEST contrast was higher and more prolonged than that of glucose. The most aggressive cancer model showed the highest contrast. | nih.gov |
| Murine Melanoma | 3 and 7 | 3-OMG provided a stable CEST contrast over 30 minutes, unlike the time-dependent signal from D-glucose. | researchgate.net |
Investigations into the Biological and Biochemical Roles of 3 O Methyl D Glucopyranose
Mechanisms of Glucose Transport and Cellular Uptake
3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic derivative of D-glucose that has been instrumental in elucidating the mechanisms of hexose (B10828440) transport across cellular membranes. Its primary utility lies in its structural similarity to glucose, allowing it to be recognized and transported by the same carrier systems, yet it is metabolically inert, meaning it is not consumed by intracellular glycolytic pathways. This characteristic allows for the specific study of the transport process itself, independent of subsequent metabolic events.
Characterization of Passive Carrier-Mediated Transport Systems
The transport of 3-O-Methyl-D-glucopyranose into cells is predominantly mediated by passive, carrier-mediated transport systems, also known as facilitated diffusion. This process does not require metabolic energy in the form of ATP. Instead, it relies on membrane-spanning carrier proteins that bind to 3-OMG and facilitate its movement across the cell membrane down its concentration gradient. This transport is characterized by several key features:
Saturation kinetics: The rate of transport increases with the concentration of 3-OMG until the binding sites on the carrier proteins are saturated, at which point the transport rate reaches a maximum (Vmax).
Stereospecificity: The transporters exhibit a high degree of specificity for the structure of the sugar. For instance, the transport system readily accommodates D-glucose and its analogues like 3-OMG, while having a significantly lower affinity for other stereoisomers such as L-glucose.
Competitive inhibition: The transport of 3-OMG can be inhibited by other sugars that are also substrates for the same transporter, such as D-glucose.
Interaction with Glucose Transporters (GLUTs): Affinity and Specificity Studies
The transport of 3-O-Methyl-D-glucopyranose is facilitated by members of the glucose transporter (GLUT) family of proteins. Different GLUT isoforms are expressed in various tissues and exhibit distinct kinetic properties. The affinity of these transporters for 3-OMG, often expressed as the Michaelis constant (Km), varies depending on the specific GLUT isoform and the cell type.
Studies have shown that GLUT1, the predominant glucose transporter in erythrocytes and the blood-brain barrier, and GLUT3, the primary neuronal glucose transporter, both facilitate the transport of 3-OMG. In human polymorphonuclear leukocytes, the transport of 3-OMG is mediated almost exclusively by facilitated diffusion with a Km of approximately 4 mM. nih.gov The affinity of different hexoses for the transporter in newborn pig red blood cells follows the order: D-glucose > D-mannose > D-fructose > D-galactose, demonstrating the transporter's specificity.
The table below summarizes the affinity of select GLUT transporters for 3-O-Methyl-D-glucopyranose in different biological systems.
| Transporter/System | Cell Type/Tissue | Km (mM) |
| Facilitated Diffusion | Human Polymorphonuclear Leukocytes | ~4 |
| Efflux | Newborn Pig Red Blood Cells (15°C) | 15.2 |
| Efflux | Newborn Pig Red Blood Cells (22°C) | 18.2 |
| Exchange Entry | Isolated Rat Hepatocytes | 18.1 ± 5.9 |
| Exchange Exit | Isolated Rat Hepatocytes | 17.6 ± 3.5 |
| Zero Trans Exit | Isolated Rat Hepatocytes | 16.8 ± 4.6 |
This table presents a compilation of affinity data (Km) for 3-O-Methyl-D-glucopyranose transport from various research findings.
Competitive Inhibition of D-Glucose Transport by 3-O-Methyl-D-glucopyranose
A key characteristic of 3-O-Methyl-D-glucopyranose in the context of glucose transport is its role as a competitive inhibitor. By binding to the same active site on the GLUT transporters as D-glucose, 3-OMG effectively competes with D-glucose for transport into the cell. This competition is a hallmark of carrier-mediated transport systems where multiple substrates vie for the same binding site.
The inhibitory effect of 3-OMG on D-glucose transport is concentration-dependent. As the concentration of 3-OMG increases, the rate of D-glucose transport decreases due to the increased occupancy of the transporter binding sites by the analogue. This competitive interaction has been demonstrated in various cell types and is a fundamental reason for the use of 3-OMG in studies of glucose transport kinetics. For example, in isolated rat hepatocytes, D-glucose was shown to inhibit the initial rate of 3-O-methyl-D-glucose uptake by 55%, whereas L-glucose had no significant effect, highlighting the stereospecific and competitive nature of the transport process.
Facilitated Diffusion Kinetics and Saturation Properties
The transport of 3-O-Methyl-D-glucopyranose via facilitated diffusion adheres to Michaelis-Menten kinetics. This model describes the relationship between the rate of an enzyme-catalyzed reaction (or in this case, transporter-mediated transport) and the concentration of the substrate. The transport process exhibits saturation at high concentrations of 3-OMG, a defining characteristic of carrier-mediated systems.
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide quantitative measures of the transport process. The Km represents the concentration of 3-OMG at which the transport rate is half of Vmax and is an indicator of the affinity of the transporter for its substrate. The Vmax represents the maximum rate of transport when the transporters are fully saturated with 3-OMG.
In isolated rat hepatocytes, the transport of 3-O-Methyl-D-glucose showed a Michaelis-Menten dependency on the sugar concentration over a range of 100 µM to 100 mM. The following table presents the kinetic parameters for 3-O-Methyl-D-glucopyranose transport in this system.
| Transport Condition | Vmax (mmol/litre of cell water per min) | Km (mM) |
| Exchange Entry | 86.2 ± 9.7 | 18.1 ± 5.9 |
| Exchange Exit | 78.8 ± 5.3 | 17.6 ± 3.5 |
| Zero Trans Exit | 84.1 ± 8.4 | 16.8 ± 4.6 |
This table details the Vmax and Km values for 3-O-Methyl-D-glucopyranose transport under different experimental conditions in isolated rat hepatocytes, as reported in a study.
Influence of Cellular Conditions (e.g., pH, Temperature) on Transport
The efficiency of 3-O-Methyl-D-glucopyranose transport can be influenced by various cellular and environmental conditions, including pH and temperature. These factors can affect the conformation and activity of the GLUT transporters, thereby altering the kinetics of sugar transport.
pH: Studies in cultured Ehrlich ascites-tumour cells have shown that the transport of 3-O-methylglucose is pH-dependent. The rate of transport increased as a linear function of pH when the cell culture medium was adjusted from a pH of 6.1 to 8.5. This effect of pH was observed to be mainly on the Vmax of transport, suggesting that changes in pH alter the maximal transport capacity of the carrier proteins rather than their affinity for the substrate.
Temperature: The transport of 3-O-Methyl-D-glucopyranose is also sensitive to temperature. In newborn pig red blood cells, the Q10 temperature coefficient, which measures the rate of change of a biological process as a consequence of increasing the temperature by 10°C, was computed to be 5.0 between 10 and 26°C. The energy of activation for the transport process in this system was calculated to be 34,000 cal mol-1. In Novikoff rat hepatoma cells, Arrhenius plots of the maximum velocities of isotopic exchange and zero-trans entry of 3-O-methyl-D-glucose were continuous between 6 and 39°C, with an activation energy (Ea) of 15-19 kcal/mol.
| Parameter | Value | Biological System |
| Q10 Temperature Coefficient | 5.0 (between 10-26°C) | Newborn Pig Red Blood Cells |
| Activation Energy | 34,000 cal mol-1 | Newborn Pig Red Blood Cells |
| Activation Energy (Ea) | 15-19 kcal/mol | Novikoff Rat Hepatoma Cells |
This table summarizes the reported temperature-dependent kinetic parameters for 3-O-Methyl-D-glucopyranose transport.
Intracellular Fate and Metabolic Stability
A critical feature of 3-O-Methyl-D-glucopyranose for its use in transport studies is its metabolic stability. Unlike D-glucose, which is rapidly phosphorylated by hexokinase upon entering the cell to form glucose-6-phosphate and subsequently enters the glycolytic pathway, 3-O-Methyl-D-glucopyranose is not a substrate for hexokinase. The methyl group at the C-3 position of the glucose ring prevents its phosphorylation.
This lack of metabolic conversion is essential for accurately measuring transport rates. Because it is not metabolized, the intracellular concentration of 3-O-Methyl-D-glucopyranose can equilibrate with the extracellular concentration, allowing for the determination of the distribution space of hexoses.
Studies have confirmed the high metabolic stability of 3-O-Methyl-D-glucopyranose in various tissues. For instance, when administered to rats, 97-100% of the compound in the brain and over 90% in the heart and liver were recovered as unmetabolized [14C]methylglucose. While commercial preparations of yeast hexokinase can convert 3-O-methylglucose to acidic products at very high enzyme concentrations, it is not phosphorylated by brain homogenates under conditions that lead to 97% conversion of [U-14C]glucose. This resistance to intracellular metabolism makes 3-O-Methyl-D-glucopyranose an invaluable tool for isolating and characterizing the kinetics and regulation of glucose transport systems.
Evaluation of Non-Metabolizability across Diverse Cell Types and Organisms
3-O-Methyl-D-glucopyranose (3-OMG) is widely recognized and utilized in biochemical research as a non-metabolizable or, more accurately, a slowly metabolized analog of D-glucose. nih.govsurrey.ac.uk Its structural similarity to glucose allows it to be recognized by glucose transport systems, but the methyl group at the C-3 position significantly hinders its entry into major metabolic pathways such as glycolysis.
Comprehensive studies in animal models have validated its metabolic stability. Research involving the administration of radiolabeled [¹⁴C]3-OMG to rats demonstrated that the vast majority of the compound remains chemically unchanged in various tissues. After 60 minutes, 97-100% of the radioactivity in the brain, over 99% in plasma, and more than 90% in the heart and liver was recovered as unmetabolized 3-O-Methyl-D-glucopyranose. nih.govresearchgate.net While the compound is largely inert, these studies did detect minor conversion into acidic products in the brain (1-3%), heart (3-6%), and liver (4-7%). nih.govresearchgate.net
In the context of plant physiology, studies using heterotrophic maize root cells have shown that 3-OMG does not serve as a respiratory substrate and does not contribute to biosynthesis, reinforcing its non-metabolizable character in these organisms. nih.govoup.com This property makes it an invaluable tool for dissecting sugar transport from downstream metabolic and signaling events. nih.govnih.gov
| Tissue (in vivo, Rat) | Unmetabolized 3-O-Methyl-D-glucopyranose (%) | Acidic Metabolites (%) |
| Brain | 97 - 100 | 1 - 3 |
| Plasma | >99 | <1 |
| Heart | >90 | 3 - 6 |
| Liver | >90 | 4 - 7 |
| Data derived from in vivo studies in rats 60 minutes after administration of [¹⁴C]3-O-Methyl-D-glucopyranose. nih.govresearchgate.net |
Assessment of Phosphorylation by Hexokinases in Specific Biological Contexts
A critical feature for a non-metabolizable glucose analog is its inability to be phosphorylated by hexokinase, the first and rate-limiting enzyme in glycolysis. While 3-O-Methyl-D-glucopyranose is often described as not being phosphorylated nih.govebi.ac.uk, detailed enzymatic assays reveal a more nuanced interaction.
Studies with purified enzymes have shown that both beef heart hexokinase and yeast hexokinase can, in fact, catalyze the phosphorylation of 3-OMG. nih.gov However, the efficiency of this reaction is exceptionally low compared to that for D-glucose. The maximal velocity (Vmax) for 3-OMG phosphorylation is approximately 1,000 times lower, and the Michaelis constant (Km), which reflects substrate affinity, is 40 to 120 times higher than that for D-glucose. nih.gov This indicates a very poor affinity and slow catalytic rate.
A similar phenomenon is observed in plants. In maize root tips, 3-OMG is phosphorylated to 3-O-methyl-glucose-6-phosphate, which then accumulates in the cells. nih.govoup.com Despite this, the catalytic efficiency of the plant hexokinase for 3-OMG is five orders of magnitude (100,000 times) lower than for glucose. oup.com
In contrast, experiments using rat brain homogenates showed no detectable phosphorylation of 3-OMG under conditions that resulted in the conversion of 97% of D-glucose to its phosphorylated derivatives, highlighting its practical metabolic stability in this specific context. nih.govresearchgate.net
| Enzyme Source | Substrate | Km | Relative Vmax | Reference |
| Beef Heart Hexokinase | D-Glucose | Reference | 100% | nih.gov |
| 3-O-Methyl-D-glucopyranose | 40-120x higher than D-Glucose | ~0.1% of D-Glucose | nih.gov | |
| Yeast Hexokinase | D-Glucose | Reference | 100% | nih.gov |
| 3-O-Methyl-D-glucopyranose | 40-120x higher than D-Glucose | ~0.1% of D-Glucose | nih.gov | |
| Maize Root Tip Hexokinase | D-Glucose | Reference | 100% | oup.com |
| 3-O-Methyl-D-glucopyranose | - | ~0.001% of D-Glucose | oup.com | |
| Yeast Glucokinase | 3-O-Methyl-D-glucopyranose | 5 mM | ~1% of D-Glucose | core.ac.uk |
Analysis of Intracellular Accumulation and Distribution
As 3-O-Methyl-D-glucopyranose is transported into cells but poorly metabolized, it accumulates intracellularly. This accumulation allows for the measurement of glucose transport activity and the determination of hexose distribution spaces. nih.gov Studies in rats have quantified the distribution space for 3-OMG, finding it to be 0.52 in both the brain and heart, and 0.75 in the liver. nih.govresearchgate.net
In plant cells, such as those in carrot discs, 3-OMG has been shown to be absorbed against a significant concentration gradient. oup.com After being lost to the surrounding solution from the cell's free space, it was re-absorbed against a 7-fold concentration gradient. Furthermore, these cells could maintain an internal-to-external concentration ratio of 75:1, demonstrating a potent capacity for intracellular accumulation via active transport mechanisms. oup.com This characteristic makes 3-OMG a useful tool for quantifying the intracellular water space in cultured cells. scbt.com
Interactions with Enzymatic Systems
Substrate and Inhibitor Specificity for Glucose-Metabolizing Enzymes
3-O-Methyl-D-glucopyranose primarily interacts with glucose transporters and the initial enzymes of glucose metabolism. Its utility as a research tool stems from these specific interactions. It is a substrate for glucose transport proteins (GLUTs), which mediate its entry into cells via facilitated diffusion. sigmaaldrich.comnih.gov This transport is stereospecific, as demonstrated in isolated rat hepatocytes where D-glucose, but not L-glucose, inhibited 3-OMG uptake. nih.gov
The transport of 3-OMG can be competitively inhibited by glucose itself. oup.com Furthermore, known glucose transport inhibitors effectively block 3-OMG uptake. In rat hepatocytes, cytochalasin B and phloridzin significantly inhibited its transport. nih.gov
While it is a very poor substrate for hexokinases in mammals and plants oup.comnih.gov, it has been shown to be a more specific substrate for yeast glucokinase. In Saccharomyces cerevisiae strains possessing glucokinase but not hexokinase P-I or P-II, 3-OMG was phosphorylated and caused growth inhibition. The Km value of yeast glucokinase for 3-OMG was found to be 5 mM, with a Vmax approximately 1/100th of that for glucose. core.ac.uk
| System | Inhibitor | Effect on 3-O-Methyl-D-glucopyranose Transport |
| Isolated Rat Hepatocytes | D-Glucose (20 mM) | 55% inhibition |
| Cytochalasin B (40 µM) | 88% inhibition | |
| Phloridzin (2 mM) | 63% inhibition | |
| Carrot Discs | D-Glucose | Competitive inhibition |
| Data compiled from studies on carrier-mediated transport. oup.comnih.gov |
Studies on Glycosylation Processes and Glycoprotein Function
Scientific literature focusing on the direct involvement of 3-O-Methyl-D-glucopyranose in glycosylation processes is limited. Glycosylation involves the enzymatic transfer of monosaccharides from an activated donor to a protein or lipid. The enzymes responsible, glycosyltransferases, exhibit high specificity for their sugar substrates.
The presence of the methyl group on the 3-hydroxyl (3-OH) position of the glucose ring is a significant structural modification. The 3-OH group is a common linkage point in the formation of complex carbohydrates and glycoproteins (e.g., in the synthesis of cellulose (B213188) or other glucans). It is biochemically improbable that 3-O-Methyl-D-glucopyranose could act as a substrate for glycosyltransferases that would normally recognize glucose for chain elongation at the C-3 position. The methyl group would sterically hinder the enzyme's active site and prevent the formation of a glycosidic bond. Consequently, 3-OMG is not expected to be incorporated into glycoproteins or other glycoconjugates, a fact that aligns with its general characterization as a metabolically inert glucose analog.
Cellular and Tissue-Specific Permeability Studies
The property of being transported but not metabolized makes 3-O-Methyl-D-glucopyranose an ideal probe for measuring and characterizing glucose transport across a wide array of biological membranes and tissues.
Erythrocytes: An assay measuring the uptake of 3-OMG in red blood cells is used as a diagnostic tool for Glucose Transporter Type 1 (GLUT1) Deficiency Syndrome. Patients with this syndrome show significantly reduced 3-OMG uptake (around 44% of controls), providing a reliable measure of GLUT1 function. nih.gov
Hepatocytes: In isolated rat liver cells, 3-OMG uptake has been characterized as a stereospecific, carrier-mediated, facilitated diffusion process. These studies have also shown that hormones like dexamethasone (B1670325) can inhibit this transport. nih.gov
Intestine: The compound is frequently used to assess intestinal glucose transport. Studies in rat models of diabetes mellitus have used varying concentrations of 3-OMG to measure the maximal transport capacity and carrier affinity in the jejunum and ileum. sigmaaldrich.commpbio.comscientificlabs.ie
Skeletal Muscle: Research on insulin (B600854) resistance has employed 3-OMG to measure glucose transport in isolated muscle tissues, such as the soleus and extensor digitorum longus (EDL) in rats. This allows for the investigation of insulin-stimulated glucose uptake specific to different muscle fiber types. researchgate.net
Adipocytes: Studies on isolated fat cells have used 3-OMG to investigate the mechanisms of insulin-stimulated hexose transport and the role of specific cellular components in this process. pnas.org
Blood-Brain Barrier: The compound is used to study the transport of hexoses across the blood-brain barrier, a critical process for supplying the brain with energy. nih.gov
Plant Tissues: In plant physiology, it has been used to characterize sugar entry and exit mechanisms in storage cells, such as those from carrot root. oup.com
Transport Dynamics Across the Blood-Brain Barrier
3-O-Methyl-D-glucopyranose is a valuable tool in studying the transport of hexoses across the blood-brain barrier (BBB) due to its metabolic stability. nih.gov Research indicates that this glucose analogue traverses the BBB via a carrier-mediated, equilibrative transport system, which means the movement is bidirectional and does not require energy. researchgate.net The primary transporter responsible for this process is the glucose transporter type 1 (GLUT1), which is highly expressed in the endothelial cells of brain capillaries. nih.gov
Kinetic studies in rats have been conducted to quantify the transport dynamics of 3-O-Methyl-D-glucopyranose across the BBB. These investigations have determined a Michaelis-Menten constant (Km) of approximately 10 mM and a maximum transport velocity (Vmax) of 1.56 µmol/g per minute. researchgate.net The Km value reflects the concentration at which the transport rate is half of its maximum, providing insight into the affinity of the transporter for its substrate. The Vmax indicates the maximum rate of transport when the transporter is saturated with the substrate. These kinetic parameters are crucial for understanding the capacity of the BBB to supply the brain with essential hexoses. The transport of 3-O-Methyl-D-glucopyranose can be reversibly inhibited by phloretin, a known inhibitor of glucose transporters. researchgate.net
| Parameter | Value | Unit | Organism |
|---|---|---|---|
| Km | 10 | mM | Rat |
| Vmax | 1.56 | µmol/g/min | Rat |
Intestinal Epithelial Transport and Absorption Kinetics
In the study of intestinal function, 3-O-Methyl-D-glucopyranose serves as a key marker for assessing glucose absorption. nih.govmpbio.com Its transport across the intestinal epithelium involves both active and passive mechanisms. nih.gov At the apical membrane of enterocytes, it is co-transported with sodium ions by the sodium-dependent glucose transporter 1 (SGLT1). At higher concentrations, the facilitated glucose transporter 2 (GLUT2) may also be involved in its uptake from the intestinal lumen. nih.gov
The transport across the basolateral membrane of enterocytes is characterized by a high apparent Michaelis constant (Kt), indicating a lower affinity but higher capacity transport system. nih.gov Kinetic studies in various animal models have provided insights into the absorption of 3-O-Methyl-D-glucopyranose. For instance, in rats with diabetes mellitus, this compound has been used to determine the maximal transport capacity and carrier affinity in the jejunum and ileum. mpbio.com The absorption of 3-O-Methyl-D-glucopyranose has been shown to parallel the activity of brush border enzymes like maltase, particularly in models of intestinal injury and recovery. nih.gov
| Transport System | Location | Key Characteristics |
|---|---|---|
| SGLT1 | Apical membrane | Active transport, Na+-dependent |
| GLUT2 | Apical (at high concentrations) and Basolateral membranes | Facilitated diffusion, high capacity |
Uptake in Specialized Cells (e.g., Pancreatic Beta-cells, Adrenal Chromaffin Cells)
The uptake of 3-O-Methyl-D-glucopyranose has been characterized in specific cell types, providing valuable information on their glucose transport mechanisms.
Adrenal Chromaffin Cells: In freshly isolated bovine adrenal chromaffin cells, the uptake of 3-O-Methyl-D-glucopyranose is mediated by a saturable, facilitated diffusion mechanism. nih.gov Kinetic analysis revealed a Km of 8.2 mM and a Vmax of 0.69 nmol/mg protein per minute. nih.gov This transport is competitively inhibited by D-glucose and can be blocked by cytochalasin B and phloretin, which are characteristic inhibitors of carrier-mediated glucose transport. nih.gov Furthermore, insulin stimulates the uptake of 3-O-Methyl-D-glucopyranose in these cells by increasing the Vmax, an effect that is dependent on the presence of extracellular calcium. nih.gov In cultured bovine adrenal chromaffin cells, the kinetic parameters change with the developmental stage of the culture. Day-1 cultures exhibit a Vmax of 138 nmol/(mg protein·min) and a Km of 15 mM, while in more differentiated day-5 cultures, these values decrease to 51 nmol/(mg protein·min) and 9.5 mM, respectively. nih.gov
| Cell Type | Condition | Km (mM) | Vmax (nmol/mg protein/min) |
|---|---|---|---|
| Bovine Adrenal Chromaffin Cells | Freshly Isolated | 8.2 | 0.69 |
| Day-1 Culture | 15 | 138 | |
| Day-5 Culture | 9.5 | 51 |
Pancreatic Beta-cells: While specific kinetic data for the uptake of 3-O-Methyl-D-glucopyranose in pancreatic beta-cells is not extensively detailed in the available literature, the general mechanism of glucose transport in these cells is well-understood. Glucose uptake is primarily mediated by the GLUT2 transporter, which is characterized by a high Km. This low-affinity, high-capacity transport allows the rate of glucose entry to be proportional to the extracellular glucose concentration, a critical feature for glucose sensing and subsequent insulin secretion. As 3-O-Methyl-D-glucopyranose is a substrate for glucose transporters, it is expected to be taken up by pancreatic beta-cells via GLUT2. However, because it is not significantly metabolized, it does not trigger the downstream metabolic signals, such as an increase in the ATP/ADP ratio, that are essential for insulin release.
Role in Sugar Sensing and Signaling Pathways
The role of 3-O-Methyl-D-glucopyranose in sugar sensing and signaling is largely defined by its characteristic of being a transportable but non-metabolizable glucose analogue.
In plant systems, studies have shown that while 3-O-Methyl-D-glucopyranose can be transported into cells and even phosphorylated to a very limited extent by hexokinase, it does not elicit the same signaling cascade as glucose. nih.gov For instance, it fails to trigger the repression of genes typically downregulated by high glucose levels. nih.gov This suggests that the phosphorylation step by hexokinase is a critical determinant in sugar perception and that mere transport into the cell is insufficient to initiate a sugar signal. nih.gov
In animal cells, 3-O-Methyl-D-glucopyranose is widely used as a control in studies of glucose sensing to differentiate between effects mediated by transport and those dependent on subsequent metabolism. nih.gov Because it is not a substrate for glycolysis, it does not lead to the generation of metabolic intermediates that are known to act as signaling molecules in various pathways. For example, in pancreatic beta-cells, the increase in intracellular ATP resulting from glucose metabolism is a key signal for insulin secretion. Since 3-O-Methyl-D-glucopyranose is not metabolized, it does not raise ATP levels and therefore does not stimulate insulin release. This property makes it an invaluable experimental tool for isolating and studying the transport component of glucose-mediated cellular responses.
Pharmacological and Biomedical Research Applications of 3 O Methyl D Glucopyranose
Research in Diabetes Mellitus and Metabolic Disorders
The unique characteristics of 3-O-Methyl-D-glucopyranose make it an invaluable compound in the study of diabetes mellitus and other metabolic disorders. It is instrumental in dissecting the intricate pathways of glucose handling by various cells and tissues.
In the context of pancreatic beta-cells, the primary regulators of blood glucose homeostasis through insulin (B600854) secretion, 3-O-Methyl-D-glucopyranose is utilized to study glucose transport independently of its metabolism. Research has shown that unlike D-glucose, 3-O-Methyl-D-glucopyranose does not stimulate insulin release from pancreatic beta-cells. nih.gov This is because the insulin secretion mechanism is tightly coupled to the metabolic products of glucose, such as ATP. youtube.comyoutube.comkhanacademy.orgscispace.com Since 3-O-Methyl-D-glucopyranose is not metabolized, it does not lead to an increase in intracellular ATP levels, a critical step in the signaling cascade for insulin exocytosis. nih.gov
Studies have demonstrated that this glucose analog also has no effect on glucose oxidation within the beta-cells, further confirming its non-metabolizable nature. nih.gov Therefore, its primary application in this area of research is as a marker to assess the activity of glucose transporters, such as GLUT2, on the surface of pancreatic beta-cells, allowing for the characterization of glucose uptake without the confounding effects of subsequent metabolic events. youtube.com
3-O-Methyl-D-glucopyranose has been shown to exhibit a protective effect on pancreatic beta-cells against the cytotoxic actions of diabetogenic agents like alloxan (B1665706) and streptozocin (B7790348). nih.govdiabetesjournals.orgnih.govnih.gov These toxins are commonly used in research to induce experimental diabetes by selectively destroying insulin-producing beta-cells. taylorandfrancis.com
The protective mechanism of 3-O-Methyl-D-glucopyranose appears to differ depending on the toxic agent. In the case of alloxan, studies suggest that 3-O-Methyl-D-glucopyranose inhibits the uptake of alloxan into the beta-cells. nih.gov This is in contrast to the protective action of D-glucose, which is linked to an increase in the generation of reducing equivalents (NADH and NADPH) through its metabolism. nih.gov
When protecting against streptozocin, 3-O-Methyl-D-glucopyranose is thought to compete with the glucose moiety of the streptozocin molecule for a glucose recognition site on the surface of the beta-cells. diabetesjournals.orgnih.gov By binding to this site, it prevents the entry of the toxin, thereby preserving the viability and function of the beta-cells. diabetesjournals.orgnih.govnih.gov
| Toxin | Proposed Protective Mechanism of 3-O-Methyl-D-glucopyranose | Reference |
|---|---|---|
| Alloxan | Inhibition of toxin uptake into beta-cells. | nih.gov |
| Streptozocin | Competitive binding to a glucose recognition site on the beta-cell surface. | diabetesjournals.orgnih.gov |
In diabetes research, 3-O-Methyl-D-glucopyranose is a key tool for investigating intestinal glucose absorption. mpbio.comsigmaaldrich.comnih.gov It is transported across the intestinal epithelium primarily by the sodium-glucose cotransporter 1 (SGLT1). nih.govnih.gov Since it is not metabolized, its transport can be directly measured to assess the activity of SGLT1 in animal models of diabetes. nih.gov
Studies in diabetic rats have utilized varying concentrations of 3-O-Methyl-D-glucopyranose to determine the maximal transport capacity and carrier affinity of intestinal glucose transporters. mpbio.comsigmaaldrich.com This research has helped to understand how intestinal glucose transport is altered in diabetic states, independent of factors like increased food intake (hyperphagia). sigmaaldrich.com
The protective effects of 3-O-Methyl-D-glucopyranose against streptozocin-induced beta-cell toxicity have provided strong evidence for the existence of a specific glucose recognition site on the surface of pancreatic beta-cells. diabetesjournals.orgnih.gov The fact that this non-metabolizable analog can competitively inhibit the action of streptozocin suggests that the toxin's entry into the cell is mediated by a transporter or receptor that recognizes the glucose structure. diabetesjournals.orgnih.gov
Furthermore, the development of a novel diabetogenic analog of streptozocin, where the glucose moiety was replaced with a 3-O-methyl-glucosyl residue, showed comparable diabetogenic activity to streptozocin itself. diabetesjournals.orgnih.gov This finding further supports the hypothesis that both 3-O-Methyl-D-glucopyranose and the glucose part of streptozocin bind to the same recognition site on the beta-cell. diabetesjournals.orgnih.gov
3-O-Methyl-D-glucopyranose is also employed to differentiate between cellular responses triggered by glucose binding to a receptor and those that depend on its subsequent metabolism. For instance, in the study of gene expression, researchers have observed that while D-glucose can modulate the expression of certain genes, 3-O-Methyl-D-glucopyranose often does not elicit the same response.
A study on the intestinal Niemann-Pick C1-like 1 (NPC1L1) gene, a cholesterol transporter, found that while glucose replenishment increased its promoter activity, the non-metabolizable 3-O-Methyl-D-glucopyranose had no such effect. nih.govphysiology.orgphysiology.org This indicates that the transcriptional regulation of the NPC1L1 gene by glucose is dependent on its metabolism. nih.govphysiology.orgphysiology.org Similarly, another study showed that 3-O-Methyl-D-glucopyranose did not replicate the effect of glucose on the expression of certain Hypoxia-Inducible-Factor (HIF)-target genes, such as Gapdh and Adm, in insulin-secreting cells. uclouvain.be
| Gene/Pathway | Effect of D-Glucose | Effect of 3-O-Methyl-D-glucopyranose | Reference |
|---|---|---|---|
| NPC1L1 Promoter Activity | Increases | No effect | nih.govphysiology.orgphysiology.org |
| HIF-target genes (Gapdh, Adm) | Increases expression | No effect | uclouvain.be |
Cancer Research and Tumor Metabolism
In the realm of oncology, 3-O-Methyl-D-glucopyranose has been investigated for its potential to modulate the therapeutic efficacy and toxicity of certain anticancer agents. One notable area of research involves its use in conjunction with streptozocin, which is also used as a chemotherapeutic agent in addition to its diabetogenic properties.
A study in a murine leukemia model (L1210) demonstrated that pretreatment with 3-O-Methyl-D-glucopyranose could reduce the systemic toxicity of streptozocin. nih.gov This protective effect on normal tissues allowed for the administration of higher, more therapeutically effective doses of the anticancer drug. nih.gov The study found that the administration of 3-O-Methyl-D-glucopyranose prior to streptozocin led to a significant increase in the median survival of the leukemic mice. nih.gov
The protective mechanism in this context appears to be related to the preservation of intracellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) in normal tissues, which can be depleted by streptozocin. nih.gov By mitigating this depletion, 3-O-Methyl-D-glucopyranose helps to maintain the health of non-cancerous cells during chemotherapy. nih.gov
Tracing Glucose Metabolism in Malignant Cells
Malignant cells are characterized by reprogrammed glucose metabolism, often relying heavily on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. nih.gov This increased dependence on glycolysis necessitates a higher rate of glucose uptake compared to normal cells. nih.govmdpi.com
3-O-Methyl-D-glucopyranose is used as a marker to assess this elevated glucose transport in cancer cells. nih.gov Because 3-OMG is not phosphorylated by hexokinase, it is not broken down by glycolysis and accumulates within the cell. nih.gov This accumulation can be measured and serves as a direct indicator of the activity of glucose transport systems. By evaluating the uptake of 3-OMG, researchers can quantify the increased glucose transport capacity of malignant cells, providing insights into their metabolic phenotype and proliferative state. nih.govmpbio.com
Imaging Tumor Uptake and Accumulation Using CEST MRI
A significant application of 3-O-Methyl-D-glucopyranose is in the field of molecular imaging, specifically as a contrast agent for Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI). nih.govnih.gov CEST MRI is an emerging technique that can detect low concentrations of specific molecules by observing their proton exchange with surrounding water molecules. mdpi.com
Research has demonstrated that 3-OMG can be used as a non-metallic contrast agent to detect and evaluate malignant brain tumors, such as gliomas. nih.govnih.gov In preclinical studies using mouse models with glioma xenografts, intravenously administered 3-OMG was shown to accumulate in tumor tissue. nih.govresearchgate.net This accumulation results in a measurable CEST contrast enhancement that is approximately twice as strong as that produced by D-glucose in the same tumor model. nih.govresearchgate.net The signal enhancement allows for clear visualization of the tumor compared to the surrounding healthy brain tissue. nih.govnih.gov This capability stems from its transport across the blood-brain barrier and into tumor cells, where it remains trapped due to its non-metabolizable nature. nih.govmdpi.com
| Contrast Agent | Enhancement in Tumor Region | Enhancement in Contralateral Brain |
|---|---|---|
| 3-O-Methyl-D-glucopyranose | 2.5% – 5.0% | 1.5% – 3.5% |
| D-glucose | 1.5% – 3.0% | 0.5% – 1.5% |
Data sourced from studies on U87-MG glioma xenografts in mice. nih.govresearchgate.net
Development of Glucose Analogs for Therapeutic or Diagnostic Interventions in Oncology
The altered carbohydrate metabolism in cancer cells provides a target for both diagnostic and therapeutic strategies. nih.gov Modified glucose analogs are designed to exploit the heightened glycolytic activity of tumors. nih.gov 3-O-Methyl-D-glucopyranose serves as a prime example of a glucose analog developed for diagnostic purposes, as demonstrated by its use in CEST MRI. nih.govnih.gov
The principle behind using such analogs extends to therapeutic interventions. For instance, other non-metabolizable or partially metabolized analogs, like 2-deoxy-D-glucose (2-DG), are investigated for their ability to be taken up by cancer cells and subsequently inhibit the glycolytic pathway, leading to energy depletion and cell death. mdpi.comnih.gov The research and application of 3-OMG in imaging help validate the general approach of targeting glucose transporters as a viable strategy for oncological interventions and pave the way for the development of new glucose-based agents.
Neurobiological Research and Brain Metabolism
The brain is a highly metabolic organ that consumes about 20% of the body's glucose-derived energy. nih.gov Glucose must be transported from the blood into the brain across the highly selective blood-brain barrier (BBB). nih.gov This transport is primarily mediated by the GLUT1 transporter, which is highly expressed in the endothelial cells that form the BBB. nih.govmdpi.com
Quantification of Glucose Transport Across the Blood-Brain Barrier
3-O-Methyl-D-glucopyranose is frequently used to study and quantify the transport of hexoses across the blood-brain barrier. nih.govresearchgate.net Its utility for this purpose is critically dependent on its metabolic stability; it is transported by the same carriers as glucose but is not chemically altered within the brain tissue. nih.govresearchgate.net This allows researchers to measure the rate of transport without the confounding variable of metabolic consumption. By administering labeled 3-OMG and measuring its rate of accumulation in the brain, scientists can calculate the permeability and transport capacity of the BBB for glucose. psu.edu
Elucidation of Glucose Metabolism and Utilization in Brain Tissues
A crucial requirement for using 3-OMG in transport studies is its metabolic stability. nih.gov Extensive research has confirmed that the compound is not significantly metabolized in the brain. nih.govresearchgate.net In studies with rats, after 60 minutes of administration, 97-100% of the radiolabeled 3-OMG recovered from the brain was in its original, unmetabolized form. nih.govresearchgate.net This high degree of stability ensures that measurements reflect transport kinetics rather than a combination of transport and metabolism. The distribution space for 3-OMG in the brain was found to be 0.52. nih.govresearchgate.net By using 3-OMG, neurobiologists can specifically investigate the function of glucose transporters and how their activity might be altered in various physiological and pathological states.
| Tissue | % Recovered as Unmetabolized 3-OMG |
|---|---|
| Brain | 97% – 100% |
| Plasma | > 99% |
| Heart | > 90% (3-6% as acidic products) |
| Liver | > 90% (4-7% as acidic products) |
Data from in vivo studies in rats. nih.govresearchgate.net
Other Biological and Clinical Applications
Beyond oncology and neurobiology, 3-O-Methyl-D-glucopyranose is a valuable tool for studying glucose transport in other organ systems. It has been widely used in research to assess intestinal glucose absorption. mpbio.comsigmaaldrich.com For example, studies have employed varying concentrations of 3-OMG to measure the responses of jejunal and ileal tissues to determine their maximal glucose transport capacity and carrier affinity. mpbio.comsigmaaldrich.com This application is particularly relevant in studying conditions like diabetes mellitus, where intestinal glucose transport may be altered. sigmaaldrich.com
Assessment of Intestinal Permeability and Enzyme Activity (e.g., Lactase)
3-O-Methyl-D-glucopyranose (3-OMG) is instrumental in gastroenterological research, particularly for evaluating the functional integrity of the small intestine. Because it is actively transported across the intestinal epithelium via the sodium-dependent glucose cotransporter 1 (SGLT1) but not metabolized, its rate of absorption serves as a reliable marker for the function of this transport pathway. scielo.brnih.gov
Researchers utilize 3-OMG in sugar absorption tests to probe intestinal function and permeability. plos.orgnih.gov For instance, in studies of small bowel injury induced by agents like methotrexate (B535133), the absorption of 3-OMG was shown to parallel the activity of brush border enzymes such as maltase. nih.gov In a rat model, methotrexate treatment significantly decreased both 3-OMG absorption and maltase-specific activity, and as the intestine recovered, the absorption of 3-OMG returned to normal levels along with enzyme activity. nih.gov This suggests that 3-OMG can be a useful marker for assessing the recovery of intestinal absorptive function after damage. nih.gov
Furthermore, a derivative of 3-OMG, 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose (also known as 3-O-methyl-lactose), has been synthesized and evaluated as a specific substrate to measure intestinal lactase activity. elsevierpure.com The principle behind this application is that intestinal lactase hydrolyzes this synthetic disaccharide, releasing 3-O-methyl-D-glucose, which is then absorbed and can be detected in the urine. elsevierpure.com The rate of its excretion provides a direct measure of the enzyme's activity. In vitro studies have shown that while intestinal lactase can hydrolyze 3-O-methyl-lactose, its efficiency is lower compared to lactose (B1674315), with a higher Michaelis constant (Km) and a lower maximum velocity (Vmax). elsevierpure.com
| Application | Compound Used | Key Research Finding | Model System | Reference |
|---|---|---|---|---|
| Intestinal Absorption Marker | 3-O-Methyl-D-glucose (3MG) | Changes in 3MG absorption paralleled total maltase activities following intestinal injury, indicating its utility as a marker of absorptive function. | Methotrexate-treated rats | nih.gov |
| Lactase Activity Assessment | 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose (3-O-methyl-lactose) | Oral administration to suckling rats led to urinary excretion of 3-O-methyl-D-glucose, demonstrating in vivo hydrolysis by lactase. | Suckling rats | elsevierpure.com |
| In Vitro Lactase Kinetics | 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose (3-O-methyl-lactose) | The Vmax was 5% of that with lactose and the Km was 120mM (compared to 30mM for lactose), indicating a lower affinity and rate of hydrolysis by intestinal lactase. | In vitro enzyme assay | elsevierpure.com |
| Intestinal Permeability Studies | 3-O-Methyl-D-glucose | Used in multi-sugar tests to assess mucosal integrity and absorption pathways in various conditions, including HIV disease and coeliac disease. | Humans, Dogs | plos.orgnih.gov |
Cellular Cryopreservation and Desiccation Protection Strategies
The unique properties of 3-O-Methyl-D-glucopyranose make it a promising agent in the field of biopreservation. As a non-metabolizable glucose analog, it can be transported into cells where it accumulates, acting as an intracellular protectant during cryopreservation (freezing) and desiccation (drying). plos.orgresearchgate.net
The challenge in cell preservation is to prevent damage from ice crystal formation and dehydration. Sugars like trehalose (B1683222) are known to be effective protectants, but their poor permeability across cell membranes is a significant limitation. plos.orgnih.gov 3-OMG overcomes this barrier as it is readily transported into the cytoplasm. plos.org Once inside, it helps to stabilize cellular structures and membranes.
A notable application is in the preservation of mouse sperm through convective drying. plos.org In this method, sperm were dried in a solution containing 3-OMG and stored at above-freezing temperatures. The results demonstrated that 3-OMG offered significant protection, with sperm stored for up to one year at 4°C remaining functional, as proven by successful intracytoplasmic injection leading to the birth of live pups. plos.org This highlights its potential to simplify sperm preservation, reducing the costs and logistical challenges associated with traditional cryopreservation in liquid nitrogen. plos.org Research on hepatocytes has also shown that 3-OMG can enhance cryotolerance, mimicking the natural cryoprotective adaptations seen in some freeze-tolerant animals. researchgate.net
| Application | Key Finding | Benefit of 3-OMG | Model System | Reference |
|---|---|---|---|---|
| Desiccation Protection | Offered significant protection for dried mouse sperm stored at 4°C and 22°C, enabling production of live offspring after 1 year and 3 months of storage, respectively. | Rapidly transported into cells and accumulates because it is not metabolized. | Mouse Sperm | plos.org |
| Cryopreservation | Enhanced cryotolerance in primary rat hepatocytes, acting as a mimetic for natural cryoprotectants like glucose in freeze-tolerant frogs. | Prevents intracellular freezing without inducing toxicity associated with metabolizable sugars. | Rat Hepatocytes | researchgate.net |
| Vitrification | When used for vitrification of human spermatozoa, trehalose and sucrose (B13894) were found to be slightly more effective at preserving motility. | Acts as a cryoprotectant, though other sugars may be more effective in certain protocols. | Human Spermatozoa | nih.gov |
Development of Diagnostic Probes and Bio-conjugates for Specific Diseases (e.g., Leprosy serodiagnosis)
In the realm of diagnostics, a methylated derivative of D-glucopyranose plays a crucial role in the serological diagnosis of leprosy, a chronic infectious disease caused by Mycobacterium leprae. The basis for this application lies in the unique structure of phenolic glycolipid I (PGL-I), a major antigen found on the surface of M. leprae. scielo.brnih.gov The terminal sugar of this glycolipid, which is the primary antigenic determinant, is a trisaccharide containing 3,6-di-O-methyl-β-D-glucopyranose. scielo.brnih.gov
This specific methylated sugar is not found in human tissues or other related mycobacteria, making it a highly specific marker for exposure to M. leprae. Antibodies produced by individuals with leprosy, particularly the IgM class, are directed against this unique sugar epitope. nih.gov
To develop a diagnostic test, researchers have chemically synthesized the terminal disaccharide or trisaccharide of PGL-I, which includes the 3,6-di-O-methyl-β-D-glucopyranose unit. nih.govnih.gov This synthetic hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA), to create a neoglycoprotein or artificial antigen. nih.govnih.gov This bio-conjugate can be used in enzyme-linked immunosorbent assays (ELISA) to detect anti-PGL-I IgM antibodies in patient serum. nih.govelsevierpure.com These synthetic antigen-based tests have shown high sensitivity, detecting over 90% of untreated lepromatous leprosy cases, and good concordance with tests using the native PGL-I antigen. elsevierpure.comnih.gov The development of these synthetic probes provides a stable, reproducible, and potentially cost-effective tool for the worldwide serodiagnosis of leprosy. nih.gov
| Disease | Bio-conjugate Component | Diagnostic Principle | Key Finding | Reference |
|---|---|---|---|---|
| Leprosy | 3,6-di-O-methyl-β-D-glucopyranose (as part of a synthetic disaccharide) | This sugar is a key epitope of the M. leprae-specific phenolic glycolipid I (PGL-I) antigen. | Synthetic antigens containing this epitope, when conjugated to BSA, are highly sensitive for detecting IgM antibodies in leprosy patients via ELISA. | nih.govnih.gov |
| Leprosy | Synthetic disaccharide-protein conjugate | Used in ELISA and simplified "spot" tests to detect serum antibodies against PGL-I. | Showed over 90% detection rate in untreated lepromatous leprosy and good concordance with tests using the native antigen. | elsevierpure.comnih.gov |
| Leprosy | Natural Disaccharide-BSA/HSA Neoglycoproteins | The cyclic hemiacetal form of 3,6-di-O-methyl-β-D-glucopyranose is necessary for binding to anti-glycolipid IgM from patients. | Neoglycoproteins showed high activity and could be detected at picogram amounts, indicating potential for high-throughput diagnostic kits. | nih.govnih.gov |
Computational and Theoretical Studies of 3 O Methyl D Glucopyranose and Its Derivatives
In Silico Pharmacokinetic and Pharmacodynamic Modeling (ADMET)
In silico tools have become indispensable in the early phases of drug discovery and development, offering rapid and cost-effective alternatives to traditional experimental testing. nih.gov These computational methods allow for the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for determining its potential as a therapeutic agent. nih.govnih.gov For 3-O-Methyl-D-glucopyranose and its derivatives, these models provide valuable insights into their pharmacokinetic and pharmacodynamic profiles.
Prediction of Absorption, Distribution, Metabolism, and Excretion Profiles
Computational ADMET studies on derivatives of methyl-α-D-glucopyranoside have been conducted to evaluate their potential as drug candidates. physchemres.orgresearchgate.net These studies utilize various models to predict how these compounds will behave within a biological system.
Key pharmacokinetic parameters predicted for methyl-α-D-glucopyranoside and its acylated derivatives include:
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system. Models predicted varying levels of BBB penetration for different derivatives. For instance, certain acylated derivatives of methyl α-D-glucopyranoside showed positive values for BBB penetration, suggesting they may be able to enter the brain. researchgate.net
Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gastrointestinal tract. High HIA values are desirable for orally administered drugs.
P-glycoprotein (P-gp) Inhibition: P-glycoprotein is a transporter that can pump drugs out of cells, leading to multidrug resistance. Some methyl α-D-glucopyranoside derivatives were predicted to be non-inhibitors of P-gp, which is a favorable characteristic. researchgate.net
Cytochrome P450 (CYP) Inhibition: CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. Computational models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
Below is an interactive data table summarizing the predicted ADMET properties for a series of methyl-α-D-glucopyranoside derivatives.
Future Directions and Emerging Research Avenues for 3 O Methyl D Glucopyranose
Design and Synthesis of Advanced Analogs with Enhanced Specificity
The future of 3-O-Methyl-D-glucopyranose research lies in the rational design and synthesis of advanced analogs with heightened specificity for different glucose transporter (GLUT) isoforms. The various GLUTs (e.g., GLUT1, GLUT2, GLUT3) are expressed in distinct patterns throughout the body and play different roles in glucose homeostasis. nih.gov Designing analogs that can selectively target a specific transporter isoform is a key goal for both diagnostic and therapeutic applications.
Current research focuses on structure-activity relationship (SAR) studies to understand how modifications to the 3-O-Methyl-D-glucopyranose scaffold affect its binding affinity and transport kinetics for different GLUTs. For instance, synthetic strategies are being developed to create derivatives that can act as potent and selective inhibitors of specific transporters, which could be valuable in cancer therapy where many tumors overexpress certain GLUT isoforms. nih.govacs.org The synthesis of these advanced analogs often involves multi-step chemical modifications, including the introduction of various functional groups at different positions on the glucopyranose ring to enhance interaction with the target transporter.
Key areas of development include:
Glycoconjugation: Attaching 3-O-Methyl-D-glucopyranose to other molecules to enhance targeting and cellular uptake.
Fluorination: Introducing fluorine atoms to modulate the electronic properties and metabolic stability of the analog.
Stereochemical modifications: Altering the stereochemistry at different chiral centers to fine-tune the interaction with the transporter's binding site.
These synthetic endeavors aim to produce a new generation of molecular probes that can dissect the function of individual glucose transporters with unprecedented precision.
Integration with Multi-Modal Imaging for Comprehensive Biological Insight
A significant area of emerging research is the integration of 3-O-Methyl-D-glucopyranose analogs with advanced multi-modal imaging techniques. This approach allows for a more comprehensive and dynamic understanding of glucose transport and metabolism in vivo. By labeling 3-O-Methyl-D-glucopyranose with different imaging agents, researchers can visualize its distribution and uptake using various imaging platforms.
Magnetic Resonance Imaging (MRI): 3-O-Methyl-D-glucose (3-OMG) is being explored as a contrast agent in a technique called Chemical Exchange Saturation Transfer (CEST) MRI. nih.govnih.gov This method detects the exchange of protons between the hydroxyl groups of 3-OMG and water molecules, providing a way to map its concentration in tissues. Studies have shown that 3-OMG can provide a CEST contrast enhancement in brain tumors that is approximately twice that of D-glucose, offering a potentially safer, non-metallic contrast agent for tumor detection. nih.govresearchgate.net Furthermore, deuterated versions of 3-OMG are being used in Deuterium Magnetic Resonance Spectroscopy (DMRS) to non-invasively monitor its uptake and washout in vivo, providing valuable data on glucose transport kinetics. plos.org
Positron Emission Tomography (PET): Radiolabeled analogs, such as 3-O-¹¹C-methyl-d-glucose, have been used in PET imaging to estimate regional glucose distribution in the brain. snmjournals.org The development of new PET tracers based on the 3-O-Methyl-D-glucopyranose structure could lead to more specific imaging of glucose transporter activity in various diseases.
Fluorescence Imaging: The synthesis of fluorescently-tagged glucose analogs is a rapidly growing field. nih.gov While many of these are based on other glucose derivatives, the principles can be applied to create fluorescent 3-O-Methyl-D-glucopyranose probes. nih.govgoogle.com These probes would allow for real-time imaging of glucose transport in living cells and tissues with high spatial resolution, complementing the macroscopic view provided by MRI and PET.
The combination of these imaging modalities, using a suite of 3-O-Methyl-D-glucopyranose-based probes, will provide a powerful toolkit for researchers to study glucose dynamics across different biological scales, from single cells to whole organisms.
Exploration of Novel Therapeutic Targets and Applications
The unique properties of 3-O-Methyl-D-glucopyranose and its analogs are inspiring the exploration of new therapeutic targets and applications. By understanding how these molecules interact with glucose transporters, researchers can design drugs that modulate transporter activity to treat various diseases.
Cancer Therapy: Many cancer cells exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect. mdpi.com This makes glucose transporters, particularly GLUT1, attractive targets for anticancer therapy. nih.govacs.org The development of 3-O-Methyl-D-glucopyranose analogs that can selectively inhibit GLUT1 could starve cancer cells of their primary energy source, leading to cell death or growth inhibition. nih.gov Combination therapies that pair these GLUT inhibitors with conventional chemotherapy are also being investigated to overcome drug resistance. nih.gov
Neurodegenerative Diseases: Emerging evidence suggests a link between altered glucose metabolism in the brain and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govscilit.com Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes, have shown promise in reducing the risk of these disorders. medscape.com This has spurred interest in developing brain-penetrant glucose transporter inhibitors based on structures like 3-O-Methyl-D-glucopyranose to potentially slow neurodegeneration by modulating glucose metabolism in the central nervous system. nih.gov
Metabolic Disorders: Beyond cancer and neurodegeneration, there is potential to develop 3-O-Methyl-D-glucopyranose-based therapies for a range of metabolic disorders. For example, selective inhibitors of SGLT1 and SGLT2 could be used to control blood glucose levels in diabetes by promoting the excretion of glucose in the urine. diabetesjournals.org
The following table summarizes potential therapeutic applications for analogs of 3-O-Methyl-D-glucopyranose.
| Therapeutic Area | Target Transporter | Therapeutic Strategy | Potential Benefit |
|---|---|---|---|
| Cancer | GLUT1, GLUT3 | Inhibition of glucose uptake | Induction of cancer cell starvation and death. nih.gov |
| Neurodegenerative Diseases | GLUT1, SGLT1/2 | Modulation of brain glucose metabolism | Slowing of disease progression. nih.govmedscape.com |
| Diabetes Mellitus | SGLT1, SGLT2 | Inhibition of renal glucose reabsorption | Lowering of blood glucose levels. diabetesjournals.org |
Development of Biosensors and Advanced Biotechnological Tools
The stability and specific transport characteristics of 3-O-Methyl-D-glucopyranose make it an excellent candidate for the development of novel biosensors and biotechnological tools. Current glucose biosensors, widely used in clinical practice for diabetes management, primarily rely on enzymatic reactions with glucose. nih.govatomfair.com These sensors can be limited by enzyme stability and oxygen dependence. nih.govuniversityofgalway.ie
The development of non-enzymatic biosensors based on 3-O-Methyl-D-glucopyranose could offer several advantages:
Enhanced Stability: By eliminating the enzyme component, these biosensors would be more robust and have a longer shelf life.
Reduced Interference: Non-enzymatic sensors could be less susceptible to interference from other electroactive species in biological fluids.
Continuous Monitoring: The stability of a 3-O-Methyl-D-glucopyranose-based sensor would be highly advantageous for the development of implantable devices for continuous glucose monitoring.
In addition to biosensors for clinical applications, 3-O-Methyl-D-glucopyranose can be used to create advanced biotechnological tools for research. For example, by immobilizing 3-O-Methyl-D-glucopyranose on a solid support, it is possible to create affinity columns for the purification of glucose transporter proteins. Fluorescently labeled analogs can also be used in high-throughput screening assays to identify new drugs that target glucose transport.
Systems Biology and Omics-Based Approaches to Glucose Metabolism
The advent of systems biology and multi-omics technologies (genomics, proteomics, metabolomics) provides an unprecedented opportunity to understand the complex network of glucose metabolism. 3-O-Methyl-D-glucopyranose can play a crucial role in these integrative approaches by serving as a specific probe to isolate the effects of glucose transport from downstream metabolic pathways.
In a typical metabolomics study, it can be challenging to distinguish changes in metabolite levels caused by altered glucose transport versus changes caused by altered enzymatic activity within the cell. By using 3-O-Methyl-D-glucopyranose, researchers can specifically perturb the glucose transport system and measure the resulting changes in the proteome and metabolome. This allows for a more precise mapping of the signaling and metabolic pathways that are directly regulated by glucose uptake.
For example, a systems biology approach could involve:
Treating cells with 3-O-Methyl-D-glucopyranose to competitively inhibit the uptake of glucose.
Performing quantitative proteomics to identify changes in the expression levels of proteins involved in glucose metabolism and related signaling pathways.
Conducting metabolomic analysis to measure the changes in the concentrations of key metabolites.
Integrating the proteomic and metabolomic data into computational models to generate a comprehensive picture of how cells respond to changes in glucose transport.
This approach can help to identify novel regulatory mechanisms and potential drug targets within the complex network of glucose metabolism. Such studies are crucial for understanding diseases like type 1 diabetes, where integrated biomarker signatures are being sought through multi-omics approaches. mdpi.com
Q & A
Basic Research Questions
Q. What are the primary applications of 3-O-Methyl-D-glucopyranose as a non-metabolizable glucose analog in metabolic studies?
- 3-O-Methyl-D-glucopyranose is widely used to study glucose transport mechanisms without interference from metabolic pathways. For example, in pancreatic islet research, it does not stimulate insulin secretion or activate hypoxia-inducible factor (HIF) target genes, distinguishing metabolic effects from osmotic stress . This makes it a critical control in experiments investigating glucose-induced cellular responses, such as oxygen consumption and mitochondrial metabolism .
Q. How is 3-O-Methyl-D-glucopyranose generated during structural analysis of polysaccharides?
- In methylation analysis, carbohydrates are subjected to methylation (e.g., using methyl iodide), hydrolysis, and reduction to identify glycosidic linkages. 3-O-Methyl-D-glucopyranose arises when the hydroxyl group at the C3 position remains protected during methylation, indicating the absence of substitution at this site. Experimental conditions (e.g., reaction time, hydrolysis temperature) significantly influence yield, as seen in molar ratio discrepancies between studies (e.g., 7.0:2.4:1.0 vs. 7.1:2.4:1.0 in methylation products) .
Q. What analytical techniques are recommended for quantifying 3-O-Methyl-D-glucopyranose in complex matrices?
- High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods. For instance, silica gel-based separation followed by molar ratio calculations is used to quantify methylated sugars in polysaccharide hydrolysates . Calibration with reference standards and internal controls ensures reproducibility, particularly in studies requiring precise detection of nanomolar quantities .
Advanced Research Questions
Q. How does 3-O-Methyl-D-glucopyranose clarify metabolic vs. oxygen-dependent regulation of hypoxia-inducible factors (HIFs)?
- Unlike metabolizable glucose, 3-O-Methyl-D-glucopyranose does not enhance mitochondrial oxygen consumption, making it a key tool to isolate hypoxia-mediated HIF activation. In rat islets, glucose-induced HIF-target gene expression (e.g., Gapdh, Adm) depends on metabolic flux, as shown by the compound’s inability to replicate these effects . This contrasts with nutrient secretagogues like α-ketoisocaproate, which bypass glycolysis and directly stimulate mitochondrial activity .
Q. How can researchers address inconsistencies in 3-O-Methyl-D-glucopyranose quantification during polysaccharide methylation analysis?
- Discrepancies in molar ratios (e.g., 0.575 µmol vs. 0.909 µmol of 3-O-methyl derivative) may stem from incomplete methylation or hydrolysis. Standardizing reaction conditions (e.g., using fresh methylating agents, optimizing hydrolysis duration) and incorporating internal standards (e.g., deuterated analogs) improve reliability . Cross-validation with nuclear magnetic resonance (NMR) or tandem MS further resolves structural ambiguities .
Q. What methodological considerations are critical when using 3-O-Methyl-D-glucopyranose in transmembrane transport assays?
- Key factors include:
- Cell model selection : Variability in glucose transporter (GLUT) expression across cell types (e.g., β-cells vs. hepatocytes) affects uptake rates.
- Concentration optimization : Submillimolar concentrations avoid osmotic stress artifacts.
- Temporal controls : Short incubation times prevent secondary effects from prolonged exposure.
These parameters ensure data reproducibility, as demonstrated in studies dissecting GLUT-specific transport kinetics .
Q. How does 3-O-Methyl-D-glucopyranose inform the stereochemical specificity of glycosyltransferases?
- By serving as a substrate analog, it helps identify enzyme active-site requirements. For example, glycosyltransferases requiring a free C3 hydroxyl group show reduced activity with 3-O-Methyl-D-glucopyranose, highlighting steric or hydrogen-bonding constraints. Comparative studies with derivatives like 6-O-methylglucose further map enzyme-substrate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
